molecular formula C9H7NO2 B073952 2-Phenyloxazol-5(4H)-one CAS No. 1199-01-5

2-Phenyloxazol-5(4H)-one

Cat. No. B073952
CAS RN: 1199-01-5
M. Wt: 161.16 g/mol
InChI Key: QKCKCXFWENOGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05646291

Procedure details

657 gm (3.66 mol) of hippuric acid and 2,618 gm of acetic anhydride were charged into a 5 1 glass reaction vessel, and heated at 80° C. for 15 minutes. When the reaction liquid became transparent, the reaction vessel was placed into a water bath to lower the internal temperature to 30° C., followed by cooling to 0° C. on a dry ice-methanol bath.
Quantity
657 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][NH:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=O.C(OC(=O)C)(=O)C>>[C:6]1([C:4]2[O:13][C:1](=[O:12])[CH2:2][N:3]=2)[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
657 g
Type
reactant
Smiles
C(CNC(=O)C1=CC=CC=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the reaction liquid
CUSTOM
Type
CUSTOM
Details
the reaction vessel was placed into a water bath
CUSTOM
Type
CUSTOM
Details
to 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to 0° C. on a dry ice-methanol bath

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1OC(CN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.